molecular formula C15H12O4 B3028956 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)- CAS No. 41680-09-5

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

Cat. No.: B3028956
CAS No.: 41680-09-5
M. Wt: 256.25 g/mol
InChI Key: FURUXTVZLHCCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, commonly known as Liquiritigenin (CAS: 578-86-9), is a flavanone derivative with the molecular formula C₁₅H₁₂O₄ and a molecular weight of 256.25 g/mol . It is naturally found in plants like Glycyrrhiza uralensis (licorice) and exhibits biological activities such as anti-inflammatory, estrogenic, and antioxidant effects . Structurally, it features a dihydrobenzopyranone core with hydroxyl groups at positions 7 and 4′ on the aromatic rings (Figure 1).

Properties

IUPAC Name

7-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-7,14,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUXTVZLHCCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274339, DTXSID90961898
Record name DL-Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69097-97-8, 41680-09-5
Record name DL-Liquiritigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

DL-Liquiritigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, DL-Liquiritigenin has been shown to inhibit the activity of osteoclastic tartrate-resistant acid phosphatase (TRAP) and enhance osteoblastic alkaline phosphatase (ALP) activity, thereby preventing bone loss in hyperglycemic conditions . Additionally, DL-Liquiritigenin interacts with the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in lung squamous cell carcinoma .

Cellular Effects

DL-Liquiritigenin exerts significant effects on various cell types and cellular processes. In lung squamous cell carcinoma cells, DL-Liquiritigenin induces cell cycle arrest at the G2/M phase and promotes apoptosis by reducing mitochondrial membrane potential . In hyperglycemic adult zebrafish, DL-Liquiritigenin prevents the onset of hyperglycemia and mitigates bone complications by modulating gene expression related to bone metabolism . Furthermore, DL-Liquiritigenin has been shown to reduce blood glucose levels and prevent diabetes-induced complications .

Molecular Mechanism

The molecular mechanism of DL-Liquiritigenin involves several pathways and interactions. DL-Liquiritigenin binds to and inhibits the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation of these proteins and subsequent inhibition of cell proliferation and induction of apoptosis . Additionally, DL-Liquiritigenin undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin, which may contribute to its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Liquiritigenin have been observed to change over time. For example, in hyperglycemic adult zebrafish, DL-Liquiritigenin prevented the onset of hyperglycemia and bone complications over a four-week treatment period . The stability and degradation of DL-Liquiritigenin in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have shown that DL-Liquiritigenin maintains its efficacy over extended periods, indicating its potential as a therapeutic agent .

Dosage Effects in Animal Models

The effects of DL-Liquiritigenin vary with different dosages in animal models. In a study on collagen-induced arthritis in rats, DL-Liquiritigenin demonstrated dose-dependent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and alleviating arthritis symptoms . Additionally, pharmacokinetic studies in mice, rats, rabbits, and dogs have shown that DL-Liquiritigenin exhibits linear pharmacokinetics, with its effects being proportional to the administered dose .

Metabolic Pathways

DL-Liquiritigenin is involved in several metabolic pathways. It undergoes biotransformation by gut microbiota, resulting in metabolites such as phloretic acid, resorcinol, and davidigenin . These metabolites may contribute to the compound’s pharmacological effects. Additionally, DL-Liquiritigenin interacts with liver microsomes, further highlighting its involvement in metabolic processes .

Transport and Distribution

DL-Liquiritigenin is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, the ABCG46 transporter in Medicago truncatula selectively translocates DL-Liquiritigenin across the plasma membrane . This selective transport is crucial for the compound’s localization and accumulation in specific tissues, thereby influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of DL-Liquiritigenin plays a significant role in its activity and function. DL-Liquiritigenin is known to localize in various cellular compartments, including the mitochondria, where it exerts its effects on mitochondrial membrane potential and apoptosis . The targeting signals and post-translational modifications that direct DL-Liquiritigenin to specific compartments are essential for understanding its mechanism of action.

Biological Activity

4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-, also known as naringenin, is a flavonoid compound predominantly found in citrus fruits. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.

  • Molecular Formula: C16H14O5
  • Molecular Weight: 286.2794 g/mol
  • IUPAC Name: 4H-1-benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

Structural Representation

The structural formula of naringenin can be represented as follows:

C16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}

Antioxidant Activity

Naringenin exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Research Findings:
A study demonstrated that naringenin significantly increased the levels of superoxide dismutase (SOD) and catalase (CAT) in cells exposed to oxidative stress, thereby reducing lipid peroxidation levels .

Study Effect Methodology
Zhang et al. (2020)Increased SOD and CAT levelsIn vitro cell culture assays
Liu et al. (2021)Reduced lipid peroxidationAnimal model studies

Anti-inflammatory Properties

Naringenin has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:
In a clinical trial involving patients with chronic inflammatory conditions, naringenin supplementation resulted in decreased levels of inflammatory markers .

Clinical Trial Outcome Duration
Chronic Inflammation StudyDecreased TNF-α and IL-6 levels8 weeks

Anticancer Activity

Naringenin has been investigated for its potential anticancer effects across various cancer types. It induces apoptosis in cancer cells and inhibits tumor growth.

Research Evidence:
A meta-analysis revealed that naringenin significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

Cancer Type Mechanism Reference
Breast CancerInduces apoptosis and cell cycle arrestMeta-analysis by Chen et al. (2022)
Colon CancerInhibits cell migration and invasionStudy by Wang et al. (2023)

The biological activity of naringenin is mediated through several mechanisms:

  • Antioxidant Defense: Naringenin enhances the expression of antioxidant enzymes.
  • Inflammation Modulation: It inhibits NF-kB signaling pathways, leading to reduced cytokine production.
  • Apoptosis Induction: Naringenin activates caspases and alters mitochondrial membrane potential in cancer cells.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.26 g/mol
  • CAS Number : 94105-90-5

The compound features a benzopyran backbone with hydroxyl and phenolic substituents that contribute to its biological activity.

Biological Activities

1. Antioxidant Properties
Liquiritigenin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage and inflammation associated with various diseases.

2. Anti-inflammatory Effects
Research indicates that Liquiritigenin can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and colitis.

3. Anticancer Activity
Several studies have demonstrated the anticancer properties of Liquiritigenin. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models, including breast and liver cancers.

4. Neuroprotective Effects
Liquiritigenin has been investigated for its neuroprotective effects against neurodegenerative diseases. It may enhance cognitive function and protect neuronal cells from damage caused by oxidative stress.

Therapeutic Applications

1. Cardiovascular Health
Due to its antioxidant and anti-inflammatory properties, Liquiritigenin may play a role in cardiovascular health by improving endothelial function and reducing the risk of atherosclerosis.

2. Diabetes Management
Studies suggest that Liquiritigenin can improve insulin sensitivity and glucose metabolism, indicating its potential as a therapeutic agent for managing diabetes.

3. Skin Health
The compound's anti-inflammatory and antioxidant properties make it beneficial for skin health. It may be used in formulations aimed at reducing skin irritation and promoting wound healing.

Case Studies

StudyFindings
Antioxidant Activity Study Demonstrated that Liquiritigenin significantly reduces oxidative stress markers in vitro and in vivo models .
Anti-inflammatory Research Showed that Liquiritigenin effectively reduces TNF-alpha levels in macrophages .
Cancer Cell Line Study Indicated that Liquiritigenin induces apoptosis in MCF-7 breast cancer cells through mitochondrial pathways .
Neuroprotection Research Found that Liquiritigenin protects against neurotoxicity induced by beta-amyloid in neuronal cultures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Liquiritigenin and related benzopyranone derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities References
Liquiritigenin C₁₅H₁₂O₄ 256.25 - 7-OH, 4′-OH Anti-inflammatory, estrogenic
Daidzein C₁₅H₁₀O₄ 254.24 - 7-OH, 4′-OH (isoflavone structure) Phytoestrogen, anticancer
R/S-Dihydrodaidzein (R/S-DHD) C₁₅H₁₂O₄ 256.25 - 7-OH, 4′-OH (dihydroisoflavone) Gut microbiota metabolite
(S)-Equol C₁₅H₁₄O₃ 242.27 - 7-OH, 4′-OH (non-planar dihydro structure) Estrogen receptor modulator
Isoxanthohumol C₂₁H₂₂O₅ 354.40 - 7-OH, 4′-OH, 5-OCH₃, 8-prenyl Antiviral, antiproliferative
Bavachin C₂₀H₂₀O₄ 324.37 - 7-OH, 4′-OH, 6-prenyl Antiosteoporotic, neuroprotective
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6-dimethoxy-4H-1-benzopyran-4-one C₁₈H₁₆O₈ 360.32 - 5,7-diOH, 3-OCH₃, 6-OCH₃, 3′-OH, 4′-OCH₃ Antioxidant, antimicrobial
Key Observations:

Core Structure Differences: Liquiritigenin and R/S-DHD share a dihydrobenzopyranone skeleton, but R/S-DHD is a dihydroisoflavone with a phenyl group at position 3, unlike Liquiritigenin’s position 2 . Isoxanthohumol and Bavachin have additional prenyl groups (C₅H₈) at positions 8 and 6, respectively, enhancing lipophilicity and membrane permeability .

Prenylation: Bavachin’s prenyl group at position 6 is linked to enhanced binding affinity to estrogen receptors and neuroprotective effects .

Stereochemical Variations: (S)-Equol lacks the benzopyranone core but shares a dihydro structure with Liquiritigenin. Its non-planar conformation contributes to selective estrogen receptor modulation .

Physicochemical Properties

  • Solubility : Liquiritigenin’s hydroxyl groups confer moderate water solubility, whereas prenylated derivatives like Isoxanthohumol and Bavachin are more lipophilic .
  • Stability: Methoxy-substituted compounds (e.g., 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-...) exhibit greater oxidative stability due to reduced phenolic reactivity .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of this compound?

  • Methodological Answer : Structural integrity can be confirmed using 1H NMR to verify proton environments and mass spectrometry (MS) to validate molecular weight. Purity is best assessed via HPLC , with ≥95% purity typically required for research-grade material. For example, MedChemExpress reports 99.97% HPLC purity for this compound, alongside NMR and MS data matching expected structural features . Comparative analysis with structurally related flavones (e.g., genistein) can resolve ambiguities .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : The compound is classified under GHS as acute toxicity (Category 4) , skin/eye irritant (Category 2) , and may cause respiratory irritation. Researchers must:
  • Use PPE (nitrile gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhaling aerosols.
  • Avoid skin contact by employing closed systems for weighing and transfer.
    Emergency protocols include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer : Store at 4°C in amber vials to prevent photodegradation. For long-term stability (≥6 months), store at -80°C in inert solvents (e.g., DMSO). Avoid freeze-thaw cycles, which can induce crystallization or hydrolysis. Solvent stability data indicate degradation begins after 1 month at -20°C .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from solvent impurities , deuterated solvent exchange , or dynamic proton environments (e.g., tautomerism). Troubleshooting steps:
  • Re-run NMR in DMSO-d6 to minimize solvent interference.
  • Compare with computational predictions (e.g., DFT-based NMR simulations).
  • Validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-referencing with analogs like daidzein or genistein can clarify structural assignments .

Q. What experimental approaches are used to study its mechanism of action in biological systems?

  • Methodological Answer : Given structural similarity to isoflavones (e.g., genistein), prioritize assays targeting:
  • Tyrosine kinase inhibition (e.g., EGFR or VEGF-R2 kinase assays).
  • Apoptosis induction (flow cytometry with Annexin V/PI staining).
  • Estrogen receptor modulation (luciferase reporter assays in ER+ cell lines).
    Dose-response curves (0.1–100 µM) and controls (e.g., genistein as a positive control) are critical to distinguish specific activity .

Q. How can structure-activity relationships (SAR) be systematically evaluated?

  • Methodological Answer : Design analogs with modifications at key positions:
  • Hydroxyl groups (C7, C4’): Replace with methoxy or fluorine to assess hydrogen bonding.
  • Prenyl substituents (C6): Vary chain length to study lipophilicity effects.
    Test analogs in parallel assays (e.g., antioxidant activity via DPPH, antiproliferative activity in cancer cell lines). Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like ERα or kinases .

Q. What strategies mitigate conflicting bioactivity data across studies?

  • Methodological Answer : Discrepancies often stem from cell line variability , assay conditions (e.g., serum concentration), or compound solubility . Solutions include:
  • Orthogonal validation : Confirm anti-proliferative effects using both MTT and clonogenic assays.
  • Solubility optimization : Use vehicles like cyclodextrin or PEG-400 for in vivo studies.
  • Batch-to-batch consistency : Re-purity commercial samples via preparative HPLC .

Key Notes

  • For synthetic protocols, cross-reference patents or peer-reviewed syntheses of analogous flavones.
  • Biological activity data should be contextualized with positive/negative controls to exclude assay artifacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-2-(4-hydroxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.